Cas no 78948-33-1 (1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide)

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide structure
78948-33-1 structure
商品名:1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
CAS番号:78948-33-1
MF:
メガワット:
CID:4659092

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide 化学的及び物理的性質

名前と識別子

    • 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01EXVJ-100mg
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
78948-33-1 tech
100mg
$552.00 2024-04-21
A2B Chem LLC
AX75903-100mg
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
78948-33-1 tech
100mg
$485.00 2024-04-19
eNovation Chemicals LLC
Y1233075-100mg
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
78948-33-1 tech
100mg
$900 2025-02-19
eNovation Chemicals LLC
Y1233075-50mg
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
78948-33-1 tech
50mg
$505 2023-05-17
eNovation Chemicals LLC
Y1233075-100mg
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
78948-33-1 tech
100mg
$855 2024-06-05
eNovation Chemicals LLC
Y1233075-100mg
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
78948-33-1 tech
100mg
$900 2025-03-01

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide 関連文献

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuideに関する追加情報

Professional Introduction to Compound with CAS No. 78948-33-1 and Product Name: 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborinate

The compound with the CAS number 78948-33-1 and the product name 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborinate represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its complex heterocyclic framework and unique functional groups, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.

At the core of this compound's significance lies its molecular architecture. The presence of a pyridin-1-ium core embedded within a triphenyl substituent system introduces a high degree of electronic complexity, which can be leveraged for modulating biological targets. The (Z)-ethylideneamino moiety further enhances the compound's versatility, providing a chiral center that could be crucial for achieving enantioselective interactions with biological receptors. This combination of structural features makes it an attractive candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The tetrafluoroborinate anion component not only stabilizes the cationic pyridin-1-ium core but also influences the compound's solubility and metabolic pathways. By integrating machine learning models with experimental data, scientists have been able to refine the synthetic routes to optimize yield and purity, ensuring that subsequent studies are conducted on high-quality material.

In the realm of medicinal chemistry, this compound has shown promise in preliminary screenings for its interaction with various biological targets. The triphenyl group, known for its ability to enhance binding affinity through π-stacking interactions, makes it particularly interesting for targeting proteins involved in neurodegenerative diseases. Furthermore, the cationic nature of the pyridin-1-ium core facilitates electrostatic interactions with anionic residues on protein surfaces, potentially improving drug-receptor binding kinetics.

The synthesis of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborinate involves a multi-step process that requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been instrumental in constructing this complex molecule efficiently. These advancements not only reduce the time and resources required for synthesis but also minimize byproduct formation, leading to greener chemical processes.

From a biological perspective, the compound's unique structural features suggest potential applications beyond traditional small-molecule drug development. Its ability to engage multiple binding sites simultaneously could make it an effective tool for designing allosteric modulators or scaffolds for fragment-based drug design. Such strategies are increasingly popular in modern drug discovery due to their ability to overcome challenges associated with traditional high-throughput screening methods.

The role of tetrafluoroborinate anion in stabilizing reactive intermediates during synthesis is another critical aspect worth mentioning. This anion acts as a leaving group in certain reactions and also helps maintain charge balance in solution-phase reactions. Its stability under various reaction conditions makes it an ideal choice for facilitating complex synthetic transformations without compromising yield or purity.

As research continues to evolve, interdisciplinary approaches combining organic chemistry, computational modeling, and bioinformatics are becoming indispensable tools for exploring the potential of such compounds. By leveraging these technologies, researchers can accelerate the discovery process and identify novel applications for existing molecular frameworks. The case of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborinate exemplifies how integrating multiple disciplines can lead to groundbreaking discoveries in chemical biology.

The future prospects of this compound are further enhanced by its adaptability to different functionalization strategies. Chemists have been exploring various modifications to the pyridin-1-ium core and substituent groups to fine-tune its biological activity. These modifications often involve introducing additional functional groups that can participate in hydrogen bonding or hydrophobic interactions with biological targets, thereby enhancing binding affinity and selectivity.

In conclusion, the compound with CAS number 78948-33-1 and product name 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborinate represents a significant milestone in chemical biology and pharmaceutical research. Its complex structure, multifaceted functional groups, and potential applications in drug discovery underscore its importance as a research tool. As scientific methodologies continue to advance, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry and therapeutic development.

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